BenchChemオンラインストアへようこそ!

2-[1-(2-amino-2-oxoethyl)cyclohexyl]acetamide

Pharmaceutical impurity profiling Reference standard characterization Gabapentin intermediate analysis

2-[1-(2-Amino-2-oxoethyl)cyclohexyl]acetamide, systematically named 1,1-Cyclohexanediacetamide and designated as Gabapentin Impurity 30, is a symmetrical diamide derivative of cyclohexane bearing two terminal acetamide (–CH₂CONH₂) groups geminally attached to the cyclohexane ring. With molecular formula C₁₀H₁₈N₂O₂ and a monoisotopic mass of 198.1368 Da, this compound is structurally categorized as a process-related impurity arising during Gabapentin (CAS 60142-96-3) manufacture and is supplied as a high-purity reference standard with detailed characterization data compliant with regulatory guidelines.

Molecular Formula C10H18N2O2
Molecular Weight 198.26 g/mol
CAS No. 887589-52-8
Cat. No. B7818869
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[1-(2-amino-2-oxoethyl)cyclohexyl]acetamide
CAS887589-52-8
Molecular FormulaC10H18N2O2
Molecular Weight198.26 g/mol
Structural Identifiers
SMILESC1CCC(CC1)(CC(=O)N)CC(=O)N
InChIInChI=1S/C10H18N2O2/c11-8(13)6-10(7-9(12)14)4-2-1-3-5-10/h1-7H2,(H2,11,13)(H2,12,14)
InChIKeySXWAXFXBDRFFLU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[1-(2-Amino-2-oxoethyl)cyclohexyl]acetamide (CAS 887589-52-8): Gabapentin Impurity 30 Reference Standard for ANDA Compliance


2-[1-(2-Amino-2-oxoethyl)cyclohexyl]acetamide, systematically named 1,1-Cyclohexanediacetamide and designated as Gabapentin Impurity 30, is a symmetrical diamide derivative of cyclohexane bearing two terminal acetamide (–CH₂CONH₂) groups geminally attached to the cyclohexane ring [1]. With molecular formula C₁₀H₁₈N₂O₂ and a monoisotopic mass of 198.1368 Da, this compound is structurally categorized as a process-related impurity arising during Gabapentin (CAS 60142-96-3) manufacture and is supplied as a high-purity reference standard with detailed characterization data compliant with regulatory guidelines [2][3].

Why Gabapentin Impurity 30 Cannot Be Interchanged with 1,1-Cyclohexanediacetic Acid Monoamide (CAM) or Other Gabapentin-Related Substances


Despite sharing the cyclohexane-1,1-diyl scaffold with the key Gabapentin intermediate 1,1-cyclohexanediacetic acid monoamide (CAM, CAS 99189-60-3), the target diamide is chemically and analytically distinct: it possesses two primary amide groups (–CONH₂) versus CAM's one amide and one carboxylic acid (–COOH), resulting in a different molecular formula (C₁₀H₁₈N₂O₂ vs. C₁₀H₁₇NO₃), divergent hydrogen-bonding donor/acceptor counts, and a lower computed lipophilicity (XLogP 0.5 vs. 1.2) [1][2]. In regulatory pharmaceutical analysis, each pharmacopoeial impurity reference standard—whether Impurity A (Gabapentin lactam), Impurity B, Impurity E, or Impurity 30—possesses a unique retention time, UV response factor, and mass spectral fragmentation pattern that is non-interchangeable for method validation (AMV), system suitability testing, and ANDA/NDA quality control (QC) submissions [3].

Quantitative Differentiation Evidence for 2-[1-(2-Amino-2-oxoethyl)cyclohexyl]acetamide (Gabapentin Impurity 30) Versus Closest Analogs


Molecular Formula and Functional Group Identity: Diamide (C₁₀H₁₈N₂O₂) Versus Monoamide CAM (C₁₀H₁₇NO₃)

The target compound is a symmetrical primary diamide with two –CH₂CONH₂ side chains, distinguishing it from the monoamide CAM (CAS 99189-60-3), which bears one –CH₂CONH₂ and one –CH₂COOH group. This fundamental structural difference is reflected in the molecular formula (C₁₀H₁₈N₂O₂, exact mass 198.1368 Da, for the diamide vs. C₁₀H₁₇NO₃, exact mass 199.1208 Da, for the monoamide) [1][2]. The additional amide group replaces the carboxylic acid moiety, eliminating the acidic proton and reducing the hydrogen-bond acceptor count from 3 to 2 [1]. Consequently, the two compounds exhibit distinct ionization behavior in LC-MS (positive and negative mode), different derivatization reactivity, and non-identical IR absorption bands in the carbonyl stretching region—parameters critical for unequivocal identity confirmation in GMP environments.

Pharmaceutical impurity profiling Reference standard characterization Gabapentin intermediate analysis

HPLC Area-Normalization Purity Profiling: CDI (Target Diamide) at 0.21% as a Trace-Related Substance in CAM Batches

In a validated HPLC-UV method (Agilent SB-C18, 4.6 × 250 mm; mobile phase H₃PO₄(aq):CH₃CN = 70:30, pH 1.90; flow rate 1.0 mL/min; 40 °C; detection at 210 nm), the diamide (reported as CDI, cyclohexane diacetimide) was chromatographically resolved from the main component CAM and the diacid CDA [1]. Precision testing (n = 6) at a nominal CAM loading of ~10 mg/mL yielded area-normalization content values of 99.73% for CAM (RSD 0.009%), 0.06% for CDA (RSD 0.0%), and 0.21% for CDI (RSD 4.3%). Across three independent batches and laboratories, CDI content ranged from 0.03% to 0.245% [1]. The linear range for CDI quantification was 2.012–4.024 × 10³ ng (R = 0.9989), confirming that the method can reliably detect and quantify this diamide impurity at levels far below the ICH Q3A identification threshold for Gabapentin intermediates [1].

HPLC method validation Related substances analysis Gabapentin intermediate quality control

Computed Physicochemical Property Divergence: Lipophilicity (XLogP) and Topological Polar Surface Area (TPSA)

Computed physicochemical descriptors reveal quantifiable differences between the target diamide and the monoamide CAM that directly impact reversed-phase chromatographic retention and sample preparation solubility [1][2]. The diamide exhibits an XLogP3-AA value of 0.5—approximately 0.7 log units lower than CAM's XLogP of 1.2—indicating reduced lipophilicity [1][2]. This shift predicts an earlier elution on C18 columns under typical acidic mobile phases, consistent with the observed HPLC separation order [3]. The topological polar surface area (TPSA) of the diamide is 86.2 Ų versus an estimated ~63–66 Ų for the monoamide (one fewer H-bond acceptor oxygen), further supporting differential polar interactions with stationary phases and distinct solubility profiles in aqueous-organic solvent systems [1].

In silico property prediction Chromatographic retention prediction QSAR-based impurity profiling

Regulatory Designation: Impurity 30 as a Distinct Pharmacopoeial Entity from Impurities A, B, and E

This compound is explicitly cataloged as Gabapentin Impurity 30 in multiple pharmacopoeial reference standard supplier inventories, with traceability against USP and EP standards available upon feasibility assessment [1][2]. It is chemically and chromatographically distinct from the compendial impurities specifically limited by the British Pharmacopoeia Gabapentin monograph—Impurity A (Gabapentin lactam, 2-azaspiro[4.5]decan-3-one, CAS 64744-50-9), Impurity B, and Impurity E [3]. While Impurities A, B, and E are monitored with defined acceptance limits (e.g., Impurity A ≤ 0.4% in Gabapentin capsules per BP 2025), Impurity 30 serves as a non-compendial process-specific marker for the Hofmann rearrangement synthetic route, enabling manufacturers to demonstrate process understanding and control to regulators during ANDA review [3][4].

Pharmacopoeial reference standards ANDA impurity qualification Gabapentin monograph compliance

Synthetic Pathway Origin: The Diamide as a Distinct Over-Amidation Byproduct of Gabapentin Intermediate Synthesis

The diamide forms through a different reaction pathway than the intended Gabapentin intermediate CAM. In the established synthetic route, 1,1-cyclohexanediacetic anhydride reacts with ammonia or an ammonia precursor to yield the monoamide (CAM, CAS 99189-60-3) as the primary product [1]. CAM then undergoes Hofmann rearrangement (using NaOCl/NaOH or chlorinating agents such as trichloroisocyanuric acid) to generate Gabapentin via the lactam intermediate [2]. The diamide (target compound) arises as a side product when excess ammonia or prolonged reaction conditions drive further amidation of the monoamide's carboxylic acid group, converting –COOH to –CONH₂ [3]. This distinct formation mechanism means the diamide level in CAM batches is a direct indicator of over-amidation during process control, and its concentration provides orthogonal process analytical technology (PAT) information not obtainable from CDA or other impurities.

Process chemistry Gabapentin synthesis Hofmann rearrangement intermediate

Procurement-Relevant Application Scenarios for 2-[1-(2-Amino-2-oxoethyl)cyclohexyl]acetamide (Gabapentin Impurity 30)


ANDA Filing: Impurity Reference Standard for Method Validation and Quality Control of Gabapentin Drug Substance

Pharmaceutical companies pursuing Abbreviated New Drug Applications for generic Gabapentin require a comprehensive impurity profiling package. Impurity 30 (CAS 887589-52-8) serves as a characterized, high-purity reference standard for HPLC method development and validation (AMV) [1]. Using the validated C18 reversed-phase method (phosphate buffer pH 1.9:acetonitrile 70:30, UV 210 nm), QC laboratories can spike Impurity 30 into Gabapentin API samples at levels from 0.03% to 0.5% to establish linearity, accuracy, and LOQ, satisfying FDA requirements for impurity method qualification [2]. The compound's distinct retention time and resolution from Impurities A, B, and E enable comprehensive system suitability testing in a single chromatographic run [3].

Process Development: In-Process Control Marker for Over-Amidation During Gabapentin Intermediate (CAM) Manufacture

During the industrial synthesis of 1,1-cyclohexanediacetic acid monoamide (CAM) via reaction of the corresponding anhydride with ammonia, process chemists monitor the formation of the diamide byproduct (Impurity 30) as a real-time indicator of over-amidation [1]. HPLC area-normalization data from validated methods demonstrate that optimized batches contain the diamide at ≤ 0.21 area%, with RSD of 4.3% at trace levels [2]. A diamide content exceeding 0.5% signals excess ammonia feed or prolonged reaction time, triggering corrective adjustment of the ammonia-to-anhydride stoichiometric ratio. Procurement of an authenticated diamide reference standard enables accurate quantification for process optimization, directly reducing yield loss to the non-productive diamide side product.

Stability-Indicating Method Development: Forced Degradation Studies for Gabapentin Finished Dosage Forms

Regulatory guidelines (ICH Q1A) mandate forced degradation studies to establish the stability-indicating nature of analytical methods for Gabapentin tablets and capsules. Impurity 30, as a process-related impurity with a defined synthetic origin distinct from degradation products such as Gabapentin lactam (Impurity A), serves as a resolution marker in specificity studies [1]. Its computed physicochemical properties (XLogP 0.5, TPSA 86.2 Ų) predict distinct chromatographic behavior from degradation products formed under acid, base, oxidative, and thermal stress conditions [2]. Inclusion of Impurity 30 in forced degradation sample matrices confirms that the analytical method achieves baseline resolution (Rs ≥ 2.0) between process impurities and degradants, a critical requirement for ANDA method validation reports.

Reference Standard Procurement for Pharmacopoeial Compliance and DMF Submission

Drug Master File (DMF) submissions for Gabapentin API require comprehensive characterization of all process-related impurities present at levels ≥ 0.10%. Impurity 30 reference standards, supplied with full characterization data (NMR, MS, IR, HPLC purity) compliant with regulatory guidelines, enable API manufacturers to establish impurity fate and purge data across the synthetic route [1]. The product's traceability against USP and EP pharmacopoeial standards, as offered by certified suppliers, provides the metrological linkage required for GMP-compliant QC release testing [2]. Procurement in quantities of 10–100 mg supports method development, while larger quantities (1–5 g) support ongoing batch release programs.

Quote Request

Request a Quote for 2-[1-(2-amino-2-oxoethyl)cyclohexyl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.